![molecular formula C17H18N2O2 B11846014 1-Benzyl-2-ethyl-5-nitroindoline](/img/structure/B11846014.png)
1-Benzyl-2-ethyl-5-nitroindoline
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Overview
Description
1-Benzyl-2-ethyl-5-nitroindoline is a synthetic organic compound belonging to the indoline family. Indolines are heterocyclic compounds that are structurally related to indoles, which are significant in various biological and pharmaceutical contexts. The molecular formula of this compound is C17H18N2O2, and it has a molecular weight of 282.34 g/mol .
Preparation Methods
The synthesis of 1-Benzyl-2-ethyl-5-nitroindoline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further modified to produce indoline derivatives .
In an industrial setting, the synthesis might involve the following steps:
Starting Materials: The process begins with the selection of appropriate starting materials such as aryl hydrazines, ketones, and alkyl halides.
Fischer Indole Synthesis: This step involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core.
N-Alkylation: The indole core is then alkylated using alkyl halides to introduce the benzyl and ethyl groups.
Chemical Reactions Analysis
1-Benzyl-2-ethyl-5-nitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1-Benzyl-2-ethyl-5-aminoindoline.
Substitution: Electrophilic substitution reactions can occur at the benzyl or ethyl groups, leading to various substituted derivatives.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Scientific Research Applications
1-Benzyl-2-ethyl-5-nitroindoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indoline derivatives, which are used in various organic synthesis protocols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethyl-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-Benzyl-2-ethyl-5-nitroindoline can be compared with other indoline derivatives such as:
1-Benzyl-2-methyl-5-nitroindoline: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl-2-ethyl-6-nitroindoline: Nitro group at the 6-position instead of the 5-position.
1-Benzyl-2-ethyl-5-aminoindoline: Amino group instead of a nitro group at the 5-position.
These compounds share similar synthetic routes and chemical properties but differ in their biological activities and applications .
Biological Activity
1-Benzyl-2-ethyl-5-nitroindoline is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its indoline structure, which is modified by the addition of a benzyl group and an ethyl group, along with a nitro group at the 5-position. This unique structure contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Antimicrobial Activity : Preliminary studies suggest that the nitro group may enhance the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy against various pathogens.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. A study evaluating its activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells revealed significant inhibition of cell proliferation, with IC50 values indicating potent antiproliferative effects.
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 15.1 |
MCF-7 | 18.6 |
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. The compound's effectiveness was evaluated using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These results indicate its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies using animal models of inflammation showed that treatment with this compound resulted in reduced swelling and inflammation markers, suggesting a mechanism involving COX inhibition and modulation of inflammatory cytokines.
Case Study 1: Anticancer Activity
A recent study involved administering varying doses of this compound to mice bearing tumors derived from HeLa cells. Results indicated a dose-dependent reduction in tumor size over four weeks, supporting its potential as an anticancer therapeutic.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against multi-drug resistant strains of bacteria. The results demonstrated significant antimicrobial activity, with the compound effectively reducing bacterial load in treated subjects compared to controls.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-benzyl-2-ethyl-5-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C17H18N2O2/c1-2-15-10-14-11-16(19(20)21)8-9-17(14)18(15)12-13-6-4-3-5-7-13/h3-9,11,15H,2,10,12H2,1H3 |
InChI Key |
IEAQHYUSIYVXAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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